Cas no 946300-61-4 (N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide)

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- Benzenesulfonamide, 2,4-dimethyl-N-[1,2,3,4-tetrahydro-1-(methylsulfonyl)-7-quinolinyl]-
- N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide
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- インチ: 1S/C18H22N2O4S2/c1-13-6-9-18(14(2)11-13)26(23,24)19-16-8-7-15-5-4-10-20(17(15)12-16)25(3,21)22/h6-9,11-12,19H,4-5,10H2,1-3H3
- InChIKey: ATILZCKQRPLOPD-UHFFFAOYSA-N
- ほほえんだ: C1(S(NC2=CC3=C(C=C2)CCCN3S(C)(=O)=O)(=O)=O)=CC=C(C)C=C1C
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2052-0207-2μmol |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide |
946300-61-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2052-0207-3mg |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide |
946300-61-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2052-0207-15mg |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide |
946300-61-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2052-0207-75mg |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide |
946300-61-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F2052-0207-1mg |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide |
946300-61-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2052-0207-5mg |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide |
946300-61-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2052-0207-20mg |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide |
946300-61-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F2052-0207-10μmol |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide |
946300-61-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2052-0207-2mg |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide |
946300-61-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2052-0207-4mg |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide |
946300-61-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide 関連文献
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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10. C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamideに関する追加情報
Introduction to N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide (CAS No. 946300-61-4)
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide, identified by its CAS number 946300-61-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule has garnered attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The presence of a tetrahydroquinoline core appended with a sulfonamide functional group and a dimethylbenzene moiety suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.
The structural composition of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide incorporates several key pharmacophoric elements that are widely recognized for their biological activity. The tetrahydroquinoline scaffold is a well-documented motif in medicinal chemistry, often found in bioactive molecules targeting various disease pathways. Its ability to adopt multiple conformations and interact with biological macromolecules makes it an attractive scaffold for drug design. The incorporation of the sulfonamide group further enhances the compound's potential bioactivity by providing a hydrogen bond acceptor and participating in hydrophobic interactions.
In recent years, there has been growing interest in the development of molecules that combine multiple pharmacophoric elements to achieve synergistic effects. The combination of a tetrahydroquinoline core with a sulfonamide moiety and a dimethylbenzene substituent in N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide positions it as a versatile building block for the discovery of new drugs. This compound's structural features are reminiscent of several known bioactive molecules that have shown efficacy in preclinical and clinical studies.
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide involves intricate organic transformations that highlight the synthetic prowess required to construct such complex molecules. The synthesis typically begins with the preparation of the tetrahydroquinoline core through catalytic hydrogenation or other cyclization reactions. Subsequent functionalization steps introduce the sulfonamide group and the dimethylbenzene substituent. These steps require careful optimization to ensure high yield and purity.
The role of computational chemistry in the design and optimization of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide cannot be overstated. Molecular modeling techniques have become indispensable tools for predicting the biological activity and pharmacokinetic properties of new compounds. By simulating the interactions between this molecule and potential biological targets, researchers can gain valuable insights into its mechanism of action and optimize its structure for improved efficacy.
In the context of current research trends, N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide represents an exciting avenue for therapeutic innovation. The integration of advanced synthetic methodologies with computational approaches has led to the discovery of novel compounds with enhanced biological activity. This compound's unique structural features make it a compelling candidate for further exploration in drug discovery programs targeting various diseases.
The potential applications of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide extend beyond traditional pharmaceuticals. Its structural motifs are also relevant in materials science and agrochemicals, where similar scaffolds have shown promise in developing new materials with tailored properties. The versatility of this compound underscores its importance as a chemical entity with broad utility across multiple scientific disciplines.
Ongoing research efforts are focused on elucidating the biological activity of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide strong>. Preclinical studies are being conducted to evaluate its efficacy against various disease models. These studies aim to provide evidence supporting its potential as a lead compound for further development into novel therapeutic agents. The results from these studies will be crucial in determining its future role in drug discovery and development.
The chemical properties of N-(< strong > 1 - methanesulfonyl - 1 , 2 , 3 , 4 - tetrahydroquinolin - 7 - yl strong >) - 2 , 4 - dimethylbenzene - 1 - sulfonamide make it an intriguing subject for further investigation. Its solubility profile, stability, and metabolic fate are critical factors that will influence its potential as a drug candidate. Understanding these properties will be essential for optimizing its formulation and delivery systems.
In conclusion, N-(< strong > 1 - methanesulfonyl - 1 , 2 , 3 , 4 - tetrahydroquinolin - 7 - yl strong >) - 2 , 4 - dimethylbenzene - 1 - sulfonamide (CAS No. 94630061 - 4) is a compound with significant promise in pharmaceutical chemistry。 Its unique structural features, combined with its potential bioactivity, make it an attractive candidate for further research。 As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in the development of novel therapeutic agents.
946300-61-4 (N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide) 関連製品
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